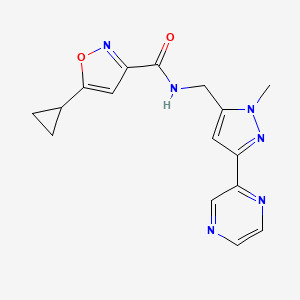

5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-22-11(6-12(20-22)14-9-17-4-5-18-14)8-19-16(23)13-7-15(24-21-13)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDKELKRSUJONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . Its structure includes:

- Cyclopropyl group : Contributes to the compound's lipophilicity.

- Pyrazole and isoxazole rings : Known for their biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrazole derivatives, in general, have been shown to exhibit a wide range of pharmacological effects, including:

- Inhibition of cyclooxygenase enzymes : This leads to anti-inflammatory effects.

- Modulation of cell signaling pathways : Involvement in apoptosis and cell cycle regulation has been noted in several studies.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including isoxazole compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : A study evaluated the cytotoxicity of related isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The IC50 values ranged from 86 to 755 µM, indicating varying degrees of cytotoxicity among different derivatives . Notably, compounds similar to our target showed a marked decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting mechanisms involving apoptosis and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Isoxazole (3) | 86 | Apoptosis promotion |

| Isoxazole (6) | 755 | Cell cycle arrest |

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. The presence of the cyclopropyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and exert its effects on inflammatory pathways.

Case Studies

- Study on Pyrazole Derivatives : A comprehensive review highlighted the diverse biological activities of pyrazole derivatives, including anti-cancer and anti-inflammatory effects. The review emphasized that modifications on the pyrazole ring significantly influence biological activity .

- Preclinical Research : In vivo studies have demonstrated that pyrazole-containing compounds can effectively reduce tumor growth rates in xenograft models. These findings suggest potential therapeutic applications in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Compound A : 5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide (CAS 2034605-40-6)

- Key Differences :

- Substituent Position : The pyrazole in Compound A is substituted at the 1-position with an ethyl group instead of a methyl group.

- Linker : An ethyl spacer replaces the methylene bridge in the target compound.

- Molecular Formula : Identical (C₁₆H₁₆N₆O₂), but structural variations may alter conformational flexibility and binding kinetics .

| Property | Target Compound | Compound A |

|---|---|---|

| Pyrazole Substituent | 1-Methyl | 1-Ethyl |

| Linker | Methylene (-CH₂-) | Ethyl (-CH₂CH₂-) |

| Molecular Weight | 324.34 | 324.34 |

Compound B : 3-Cyclopropyl-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (CAS 1285530-24-6)

- Key Differences: Core Structure: Replaces isoxazole with a pyrazole-carbohydrazide. Molecular Formula: C₁₄H₁₃N₅O₂ (MW: 283.29 g/mol), smaller and more polar than the target.

Compound C : 3-Cyclopropyl-N′-[(E)-(3-hydroxy-4-methoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (CAS 306302-24-9)

- Hydrazide vs. Carboxamide: Hydrazide linkage in Compound C may confer higher reactivity but lower stability .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound B | Compound C |

|---|---|---|---|

| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.5 (higher polarity) | ~1.8 (moderate polarity) |

| Hydrogen Bond Donors | 2 | 3 | 4 |

| Metabolic Stability | High (carboxamide) | Moderate (hydrazide) | Low (hydrazide + methoxy) |

Notes:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-cyclopropyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide, and how can intermediates be characterized?

- Methodology :

- Synthesis : Use a two-step alkylation and coupling approach. First, prepare the pyrazole-methyl intermediate via nucleophilic substitution (e.g., K₂CO₃ as a base, DMF as solvent, and alkyl halides) . Second, couple the isoxazole-3-carboxamide moiety using carbodiimide-mediated amidation.

- Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm, cyclopropyl protons as multiplet at δ 1.2–1.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodology :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against synthetic byproducts .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolytic or oxidative degradation (e.g., cyclopropyl ring opening or pyrazine oxidation) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- IR Spectroscopy : Identify carbonyl stretches (isoxazole carboxamide C=O at ~1680 cm⁻¹) and pyrazine C=N stretches (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., pyrazole-methyl interactions with adjacent carbonyl groups) .

Advanced Research Questions

Q. How can computational docking studies guide the optimization of this compound’s bioactivity?

- Methodology :

- Target Selection : Dock against enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina. Compare binding scores (e.g., ΔG ≤ -8 kcal/mol suggests strong inhibition) .

- Structural Insights : Analyze interactions (e.g., pyrazine nitrogen hydrogen bonding with Arg70 in DHFR) and modify substituents to enhance affinity .

- Data Table :

| Compound Variant | Docking Score (ΔG, kcal/mol) | Key Interactions |

|---|---|---|

| Parent Compound | -8.2 | Pyrazine-Arg70 |

| Fluoro Derivative | -9.1 | Enhanced π-π stacking |

Q. How should researchers address contradictions between in vitro activity and physicochemical properties (e.g., solubility)?

- Methodology :

- Solubility Enhancement : Introduce polar groups (e.g., -OH or -NH₂) on the cyclopropyl ring while monitoring logP changes (target logP < 3) .

- Bioactivity Cross-Validation : Use parallel artificial membrane permeability assays (PAMPA) to correlate solubility with cellular uptake .

Q. What experimental design strategies improve yield in large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent ratio, catalyst loading) using a factorial design. For example, optimize DMF/water ratios to reduce byproduct formation .

- Process Analytics : Implement in-situ FTIR to monitor reaction progression and terminate at >95% conversion .

Q. How can researchers resolve discrepancies in biological activity across different assay platforms?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.